molecular formula C15H20N2O5 B11957328 Z-Gly-nva-OH

Z-Gly-nva-OH

Cat. No.: B11957328
M. Wt: 308.33 g/mol
InChI Key: JOFRPFCSEYMUTH-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Gly-nva-OH (CAS: 42918-89-8) is a protected amino acid derivative widely used in pharmaceutical and biomedical research. Its molecular formula is C₁₃H₁₇NO₄, with a molecular weight of 251.28 g/mol . The compound features a benzyloxycarbonyl (Z) group protecting the amino terminus, a glycine (Gly) residue, and a norvaline (nva) residue, which is a non-proteinogenic branched-chain amino acid. This structure enhances its stability and utility in peptide synthesis, particularly in drug development and skincare formulations .

Key properties include:

  • Appearance: White crystalline powder
  • Purity: ≥95%
  • Storage: Stable at room temperature
  • Applications: Intermediate in peptide synthesis, active pharmaceutical ingredients (APIs), and medical research .

Properties

Molecular Formula

C15H20N2O5

Molecular Weight

308.33 g/mol

IUPAC Name

(2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoic acid

InChI

InChI=1S/C15H20N2O5/c1-2-6-12(14(19)20)17-13(18)9-16-15(21)22-10-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,16,21)(H,17,18)(H,19,20)/t12-/m0/s1

InChI Key

JOFRPFCSEYMUTH-LBPRGKRZSA-N

Isomeric SMILES

CCC[C@@H](C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCCC(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Gly-nva-OH typically involves the protection of the amino group of glycine with a benzyloxycarbonyl (Z) group. This is followed by the coupling of the protected glycine with N-valerylalanine (nva) under specific reaction conditions. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Z-Gly-nva-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution reagents: Such as acyl chlorides and anhydrides.

Major Products

The major products formed from these reactions include various peptides and peptide derivatives, which are used in further chemical synthesis and research .

Scientific Research Applications

Z-Gly-nva-OH has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex peptides and proteins.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.

    Medicine: this compound is used in the development of peptide-based drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Z-Gly-nva-OH involves the formation of stable peptide bonds through nucleophilic attack on the carbonyl carbon of the benzyloxycarbonyl group. This reaction is facilitated by the presence of coupling agents and occurs under mild conditions. The molecular targets include amino acids and peptides, which are modified to form new compounds with desired properties .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes critical differences between Z-Gly-nva-OH and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
This compound 42918-89-8 C₁₃H₁₇NO₄ 251.28 Z-protected Gly-norvaline Pharmaceuticals, peptide synthesis
Z-DL-Nva-OH 21691-44-1 C₁₃H₁₇NO₄ 251.30 Racemic mixture (D/L-norvaline) Research-grade biochemical studies
Z-Gly-Gly-Nva-OH 63623-61-0 C₁₆H₂₂N₂O₅ 322.35 Z-protected diglycine-norvaline Extended peptide chain synthesis
Z-Gly-Gly-Ser-OH 98352-76-2 C₁₅H₁₉N₃O₇ 353.33 Z-protected diglycine-serine Hydrophilic peptide design
Z-Glu-Gly-OH Not provided C₁₄H₁₆N₂O₇ 324.29 Z-protected glutamic acid-glycine pH-sensitive drug delivery systems

Notes:

  • Stereochemical Variations : Z-DL-Nva-OH differs from this compound in stereochemistry (racemic vs. enantiomerically pure), impacting binding affinity in chiral environments .
  • Chain Length and Polarity : Compounds like Z-Gly-Gly-Nva-OH and Z-Gly-Gly-Ser-OH exhibit increased hydrophilicity due to additional glycine or serine residues, expanding their utility in water-soluble formulations .
  • Functional Groups : Z-Glu-Gly-OH contains a carboxylic acid side chain (from glutamic acid), enabling pH-responsive behavior .

Physicochemical Properties

  • Solubility :
    • This compound: Moderately soluble in polar organic solvents (e.g., DMSO, DMF) but poorly soluble in water .
    • Z-Gly-Gly-Ser-OH: Higher aqueous solubility due to serine’s hydroxyl group .
  • Stability :
    • Z-protected compounds generally exhibit superior stability against enzymatic degradation compared to unprotected analogs .

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